molecular formula C9H14BrNS B13164767 [(4-Bromothiophen-3-yl)methyl](tert-butyl)amine

[(4-Bromothiophen-3-yl)methyl](tert-butyl)amine

Cat. No.: B13164767
M. Wt: 248.19 g/mol
InChI Key: QVXCDFNVWXNXAT-UHFFFAOYSA-N
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Description

(4-Bromothiophen-3-yl)methylamine is an organic compound that features a brominated thiophene ring attached to a tert-butylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-3-yl)methylamine typically involves the bromination of thiophene followed by the introduction of a tert-butylamine group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position on the thiophene ring. The brominated intermediate is then reacted with tert-butylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for (4-Bromothiophen-3-yl)methylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-3-yl)methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4-Bromothiophen-3-yl)methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-3-yl)methylamine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

(4-Bromothiophen-3-yl)methylamine can be compared with other brominated thiophene derivatives and tert-butylamine-containing compounds. Similar compounds include:

  • (4-Bromothiophen-3-yl)methoxydimethylsilane
  • (4-Bromothiophen-3-yl)methylamine

The uniqueness of (4-Bromothiophen-3-yl)methylamine lies in its specific combination of a brominated thiophene ring and a tert-butylamine group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H14BrNS

Molecular Weight

248.19 g/mol

IUPAC Name

N-[(4-bromothiophen-3-yl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C9H14BrNS/c1-9(2,3)11-4-7-5-12-6-8(7)10/h5-6,11H,4H2,1-3H3

InChI Key

QVXCDFNVWXNXAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CSC=C1Br

Origin of Product

United States

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